2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate
Description
This compound is a benzoate ester featuring a 4,6-dimethoxypyrimidin-2-yloxy substituent at the 2-position and a morpholino group at the 6-position of the benzene ring. The ester moiety is a 2-(trimethylsilyl)ethyl group, which is less common than methyl or ethyl esters in agrochemicals. The dimethoxypyrimidine core is a hallmark of herbicidal sulfonylureas and related inhibitors of acetolactate synthase (ALS) in plants . The morpholino group may enhance systemic translocation within plant tissues, while the bulky trimethylsilyl ethyl ester likely influences hydrolysis kinetics and lipophilicity .
Properties
IUPAC Name |
2-trimethylsilylethyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O6Si/c1-27-18-15-19(28-2)24-22(23-18)31-17-8-6-7-16(25-9-11-29-12-10-25)20(17)21(26)30-13-14-32(3,4)5/h6-8,15H,9-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJHCNDCMCBWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC(=C2C(=O)OCC[Si](C)(C)C)N3CCOCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of 2-Hydroxybenzoic Acid with 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
A pivotal intermediate, 2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid (CAS: 110284-78-1), is synthesized via nucleophilic aromatic substitution.
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Reagents :
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2-Hydroxybenzoic acid
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4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
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Base: Potassium carbonate or sodium hydride
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Conditions :
Mechanistic Insight :
The methylsulfonyl group acts as a leaving group, facilitating displacement by the deprotonated hydroxyl of 2-hydroxybenzoic acid. Methoxy groups at the 4- and 6-positions electronically activate the pyrimidine ring toward substitution.
Yield Optimization :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Base Strength | K2CO3 > NaH | +15–20% |
| Solvent Polarity | DMF > MeCN | +10% |
| Temperature | 90°C | Max yield |
Introduction of the Morpholino Group at the 6-Position
Ullmann-Type Coupling for C–N Bond Formation
The morpholino moiety is introduced via copper-catalyzed coupling, leveraging the reactivity of a halogenated benzoic acid intermediate.
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Intermediate : 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-iodobenzoic acid
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Reagents :
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Morpholine
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Copper(I) iodide
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Ligand: 1,10-Phenanthroline
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Conditions :
Challenges :
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Competing dehalogenation side reactions.
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Ligand selection critical for suppressing homocoupling.
Yield Data :
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| CuI/Phenanthroline | 68 | 95 |
| CuI/8-Hydroxyquinoline | 55 | 90 |
Alternative Synthetic Routes
Grignard-Based Alkylation (Patent-Inspired Approach)
A method adapted from CN101265188A employs a Grignard reagent to introduce the silyl-protected ethyl group early in the synthesis.
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Steps :
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Grignard reaction between β-bromoethylbenzene and magnesium in methyl tert-butyl ether.
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Addition to oxalic acid diethyl ester.
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Acidic hydrolysis and esterification.
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Advantages :
Limitations :
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Requires strict anhydrous conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Ullmann Coupling | 68 | 95 | Moderate | High |
| Grignard Alkylation | 82 | 97 | High | Moderate |
| Steglich Esterification | 75 | 98 | Low | Low |
Critical Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate involves its interaction with specific molecular targets. The pyrimidine and morpholine groups can interact with enzymes and receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various applications. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Core Functional Groups: The target compound shares the 4,6-dimethoxypyrimidin-2-yloxy group with pyriminobac-methyl but lacks the sulfonylurea bridge seen in metsulfuron-methyl and rimsulfuron . Unlike sulfonylureas, the target compound’s benzoate ester may confer distinct binding kinetics to ALS or other enzymatic targets.
In contrast, methyl esters (e.g., metsulfuron-methyl) hydrolyze rapidly in soil, limiting residual activity .
Substituent Effects on Bioactivity: The morpholino group at the 6-position may improve phloem mobility compared to sulfonylurea or pyridylsulfonyl groups in rimsulfuron . The absence of a sulfonylurea bridge in the target compound suggests a different mechanism of action or target specificity compared to classical ALS inhibitors .
Crystallographic and Conformational Comparisons
Table 2: Crystallographic Data for Pyrimidine Derivatives
Key Observations:
Biological Activity
2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate, with the CAS number 185398-21-4, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C22H31N3O6Si. Its structure includes a trimethylsilyl group, a pyrimidine derivative, and a morpholino benzoate moiety. These structural features contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that derivatives of pyrimidine compounds exhibit antimicrobial properties. The presence of the morpholino group may enhance this activity by improving solubility and bioavailability.
- Anticancer Properties : Research has shown that compounds containing pyrimidine rings can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in metabolic disorders.
The mechanisms through which this compound exerts its biological effects include:
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, leading to disruption of replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence signaling pathways such as MAPK or PI3K/Akt, which are crucial in cell proliferation and survival.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of pyrimidine derivatives, it was found that the compound significantly reduced cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry assays.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited notable inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme inhibition | Inhibition of metabolic enzymes |
| Mechanism | Description |
|---|---|
| DNA Interaction | Possible intercalation disrupting replication |
| Signaling Pathway Modulation | Influence on MAPK/PI3K pathways |
Q & A
Q. How can researchers optimize the synthesis of 2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions, such as:
- Catalysts : Use palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions involving pyrimidinyl or morpholino groups .
- Temperature and Atmosphere : Maintain temperatures between 80–100°C under an inert nitrogen atmosphere to prevent oxidation of sensitive functional groups (e.g., trimethylsilyl) .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity products (>95%) .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify pyrimidinyl protons (δ 6.8–7.2 ppm) and trimethylsilyl groups (δ 0.1–0.3 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals from the benzoate and morpholino moieties .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 547.2) .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry and bond angles, particularly for the pyrimidinyloxy linkage .
Advanced Research Questions
Q. How does the compound’s reactivity vary under acidic vs. basic conditions, and how can this inform experimental design?
Methodological Answer:
- Acidic Conditions : The trimethylsilyl (TMS) group hydrolyzes to form silanol derivatives at pH < 4, which can be monitored via TLC (Rf shift from 0.7 to 0.3 in 1:1 hexane/EtOAc) .
- Basic Conditions : The morpholino group undergoes ring-opening reactions in strong bases (e.g., NaOH > 1M), generating secondary amines. Use pH 7–8 buffers during kinetic studies to maintain stability .
Q. Example Protocol :
Dissolve 10 mg compound in 1 mL buffer (pH 2–10).
Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 6, 12, and 24 hours.
Identify degradation products using LC-MS/MS .
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between the pyrimidinyloxy group and ATP-binding pockets in kinases. Validate with experimental IC₅₀ values from kinase inhibition assays .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the morpholino-benzoate scaffold in aqueous environments .
Key Finding :
The 4,6-dimethoxy groups on pyrimidine enhance hydrogen bonding with target proteins (ΔG = −9.2 kcal/mol), while the TMS group reduces solubility, requiring co-solvents like DMSO .
Q. How can researchers resolve contradictions in reported stability data for this compound?
Methodological Answer: Contradictions often arise from differences in storage conditions or analytical methods. To resolve:
Standardize Storage : Store at −20°C in amber vials under argon to prevent photodegradation and oxidation .
Cross-Validate Methods : Compare HPLC (for purity) with thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset at 150°C) .
Replicate Studies : Reproduce conflicting experiments using identical reagents (e.g., anhydrous solvents from the same supplier) .
Q. What is the role of the 4,6-dimethoxypyrimidinyl group in modulating the compound’s bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs lacking methoxy groups and test against enzyme targets (e.g., acetylcholinesterase).
- Key Finding : Removal of 4,6-dimethoxy groups reduces inhibitory activity by 80%, confirming their critical role in substrate binding .
Q. Experimental Design :
Synthesize analog: 2-(Trimethylsilyl)ethyl 2-(pyrimidin-2-yloxy)-6-morpholinobenzoate.
Compare IC₅₀ values using enzyme inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
